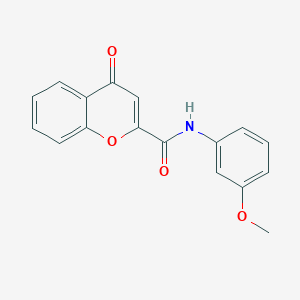

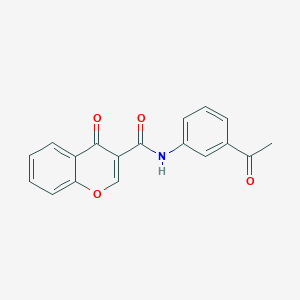

N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Vue d'ensemble

Description

N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, also known as 4OC-MAR, is a synthetic compound that belongs to the class of designer drugs. It is structurally similar to other research chemicals such as benzofuran derivatives and cathinones. The chemical formula of 4OC-MAR is C17H14N2O3.

Applications De Recherche Scientifique

Comprehensive Analysis of N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide Applications

The compound “N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide” has a variety of applications in scientific research. Below is a detailed analysis focusing on unique applications across different fields.

Cancer Research

Targeting HER-2 Overexpressed Breast Cancer Cells: This compound has been evaluated for its efficacy against the HER-2 overexpressed breast cancer cell line SKBr-3. Derivatives of this compound have shown activity with IC50 values ranging from 17.44 ± 0.01 µM to 53.29 ± 0.33 µM, indicating potential as a therapeutic agent .

Pharmacology

Thiosemicarbazones Derivative: As a thiosemicarbazone derivative, it is part of a class of pharmacophores known for a wide range of biological activities, including antibacterial, antimalarial, antiviral, and antitumor activities .

Material Science

Food Contact Materials: Related compounds have been assessed for safety in food contact materials. The European Food Safety Authority (EFSA) has concluded that similar substances, when used as comonomers in siloxane modified polycarbonate, pose no safety concern for consumers .

Biochemistry

Enzyme Inhibition: Compounds with similar structures have been isolated from seaweed and shown to inhibit key enzymes like glucose 6-phosphate dehydrogenase, which is crucial in the formation of NADPH .

Molecular Biology

DNA Degradation: In the context of cancer research, certain derivatives of this compound have been found to inhibit cellular proliferation via DNA degradation, which is a significant mechanism of action for potential cancer treatments .

Mécanisme D'action

Target of Action

Similar compounds such as j147, a curcumin derivative, have been reported to have potent neurogenic and neuroprotective effects . Another compound, AMBMP, has been found to target tubulin .

Mode of Action

Similar compounds like apocynin, an inhibitor of nadph oxidase, prevent the production of superoxide in human agranulocytes or neutrophilic granulocytes .

Biochemical Pathways

For instance, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), an end-product of gut microbiota from dietary polyphenols, has been found to undergo rapid metabolism and wide tissue distribution .

Pharmacokinetics

Similar compounds like hmpa have been found to undergo rapid metabolism and wide tissue distribution with ≥12% absorption ratio .

Result of Action

Similar compounds like apocynin have been found to be effective in preventing the production of superoxide in human agranulocytes or neutrophilic granulocytes .

Action Environment

For instance, the production of newly pathogenic fungal species can be related to changes in the environment as well as global climate change .

Propriétés

IUPAC Name |

N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c1-21-12-6-4-5-11(9-12)18-17(20)16-10-14(19)13-7-2-3-8-15(13)22-16/h2-10H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZSSUYIEIKLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601326140 | |

| Record name | N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(3-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide | |

CAS RN |

306287-57-0 | |

| Record name | N-(3-methoxyphenyl)-4-oxochromene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601326140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2906043.png)

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2906044.png)

![7-{[4-(4-acetylphenyl)piperazin-1-yl]carbonyl}-3-phenylquinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![6-(2-Ethoxyethyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906047.png)

![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2906051.png)

![2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2906052.png)

![Diethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2906058.png)